Scaffold Complexity and Stereochemistry: A Measured Advantage Over the Simplest Analog
Compared to the simplest commercially available analog, Morpholine-3-carbonitrile (CAS 97039-63-9), 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile possesses a significantly more complex three-dimensional structure. This is quantifiable by the number of chiral centers, which increases the scaffold's topological complexity and potential for target-specific interactions [1]. The target compound contains 4 chiral centers and 5 rings, whereas Morpholine-3-carbonitrile has zero chiral centers and a single ring. This difference results in a 4-fold increase in chiral center count, offering a vastly expanded opportunity for stereospecific binding or reaction outcomes [1][2].
| Evidence Dimension | Molecular Complexity (Number of Chiral Centers) |
|---|---|
| Target Compound Data | 4 chiral centers |
| Comparator Or Baseline | Morpholine-3-carbonitrile (CAS 97039-63-9): 0 chiral centers |
| Quantified Difference | 4 additional chiral centers (infinite-fold increase) |
| Conditions | Structural analysis from PrenDB database and vendor datasheets |
Why This Matters
For research programs seeking to explore three-dimensional chemical space or to achieve stereospecific interactions with chiral biological targets, the procurement of the more complex scaffold is non-substitutable.
- [1] PrenDB. 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile Physicochemical Properties. University of Marburg. View Source
- [2] PubChem. Morpholine-3-carbonitrile (CAS 97039-63-9) Compound Summary. View Source
